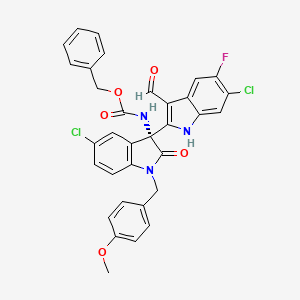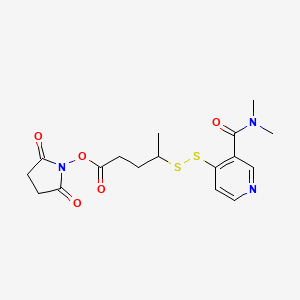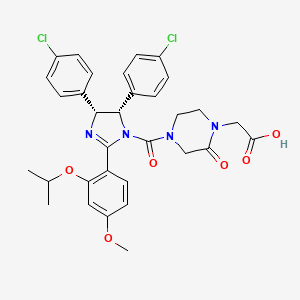
beta-Naphthoflavone-CH2-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Naphthoflavone-CH2-Br: is a synthetic compound known for its role as an aryl hydrocarbon receptor (AhR) ligandThis compound is utilized in various scientific research applications due to its ability to modulate biological pathways and its potential chemopreventive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Naphthoflavone-CH2-Br typically involves the bromination of beta-NaphthoflavoneThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions: beta-Naphthoflavone-CH2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired redox transformations
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various beta-Naphthoflavone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, beta-Naphthoflavone-CH2-Br is used as a precursor for synthesizing other complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role as an AhR ligand. It is used to investigate the effects of AhR activation on gene expression and cellular processes. The compound has been shown to influence the differentiation of osteoblasts and suppress adipogenesis in human adipose-derived stem cells .
Medicine: In medicine, this compound is explored for its potential chemopreventive properties. It is studied for its ability to induce detoxification enzymes such as cytochromes P450 and uridine 5’-diphospho-glucuronosyltransferases, which play a role in metabolizing carcinogens .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and versatility make it a valuable component in various industrial applications .
Mécanisme D'action
beta-Naphthoflavone-CH2-Br exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces the expression of detoxification enzymes such as cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs). These enzymes are involved in the metabolism of various xenobiotics and endogenous compounds .
The activation of AhR by this compound also influences other cellular pathways, including those related to cell differentiation and proliferation. For example, the compound has been shown to increase the differentiation of osteoblasts and suppress adipogenesis by targeting the STAT3 pathway .
Comparaison Avec Des Composés Similaires
alpha-Naphthoflavone: Another derivative of naphthoflavone, known for its role as an AhR antagonist.
5,6-Benzoflavone: The parent compound of beta-Naphthoflavone-CH2-Br, also an AhR ligand.
Uniqueness: this compound is unique due to its bromomethyl group, which enhances its reactivity and allows for the synthesis of various derivatives. This structural modification also influences its biological activity, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C20H13BrO2 |
|---|---|
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
3-[4-(bromomethyl)phenyl]benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H13BrO2/c21-12-13-5-7-15(8-6-13)19-11-17(22)20-16-4-2-1-3-14(16)9-10-18(20)23-19/h1-11H,12H2 |
Clé InChI |
JKXPXUCDLPRQNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)

![N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11828055.png)



![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)

![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)

![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)
![(2R,3R)-2,3-diacetyloxy-4-[[(5R)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B11828111.png)
![5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11828117.png)
